molecular formula C16H25NO7 B8113954 Mal-PEG3-CH2 tBu-ester

Mal-PEG3-CH2 tBu-ester

Cat. No.: B8113954
M. Wt: 343.37 g/mol
InChI Key: QEVRPNPQKYXDFG-UHFFFAOYSA-N
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Description

Chemical Structure and Composition
Mal-PEG3-CH2 tBu-ester (CAS: 518044-33-2) is a trifunctional reagent comprising:

  • Maleimide (Mal): A reactive group that forms stable thioether bonds with thiols (-SH) in biomolecules like proteins, peptides, or antibodies .
  • PEG3: A triethylene glycol spacer (-CH₂CH₂O-)₃ that enhances solubility, reduces immunogenicity, and improves pharmacokinetics .
  • tBu-ester: A protective group for carboxylic acids, removable under acidic conditions to expose reactive -COOH for further conjugation .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO7/c1-16(2,3)24-15(20)12-23-11-10-22-9-8-21-7-6-17-13(18)4-5-14(17)19/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVRPNPQKYXDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-CH2 tBu-ester typically involves the reaction of maleimide with a PEG derivative that has a tert-butyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process. The tert-butyl ester group can be deprotected under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of Mal-PEG3-CH2 tBu-ester primarily involves its ability to form stable thioether bonds with thiol-containing molecules. This specific attachment is facilitated by the maleimide group, which reacts with thiols under mild conditions. The PEG spacer enhances solubility and stability, making the compound suitable for various biomedical applications .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C₁₆H₂₅NO₇
  • Molecular Weight : 343.37 g/mol
  • Applications: Bioconjugation (e.g., antibody-drug conjugates, ADC linkers). Drug delivery systems (controlled release via tBu-ester hydrolysis). Surface functionalization of nanoparticles and polymers .

Comparison with Similar Compounds

The table below compares Mal-PEG3-CH2 tBu-ester with structurally or functionally analogous PEG-based reagents:

Compound Reactive Group PEG Length Protective Group Molecular Weight Key Applications Reference
This compound Maleimide PEG3 tBu-ester 343.37 Bioconjugation, drug delivery
Azido-PEG3-CH2CO2-tBu Azide PEG3 tBu-ester 303.35 Click chemistry (CuAAC or SPAAC reactions)
Tos-PEG3-CH2CO2tBu Tosyl PEG3 tBu-ester 374.45 Nucleophilic substitutions (e.g., amines)
Mal-amido-PEG2-NHS Maleimide PEG2 NHS ester 425.39 Amine-targeted conjugations (e.g., peptides)
Ald-CH2-PEG4-t-butyl ester Aldehyde PEG4 tBu-ester ~450 (estimated) Schiff base formation for targeting

Key Differentiators

Reactivity and Target Groups :

  • Maleimide vs. Azide vs. Aldehyde : Maleimide selectively reacts with thiols, azides enable click chemistry, and aldehydes form stable bonds with amines or hydrazines .
  • NHS ester (in Mal-amido-PEG2-NHS) reacts directly with amines, bypassing the need for tBu-ester deprotection .

PEG Chain Length :

  • PEG3 (this compound) balances flexibility and steric hindrance, while PEG4 (Ald-CH2-PEG4-t-butyl ester) offers extended spacing for bulky ligands .

Protective Group Stability :

  • tBu-ester requires acidic hydrolysis (e.g., HCl), whereas NHS esters react spontaneously in neutral/basic conditions .

Solubility and Biocompatibility: All PEGylated compounds improve aqueous solubility, but longer PEG chains (e.g., PEG4) further reduce nonspecific binding .

Research Findings and Case Studies

  • Bioconjugation Efficiency : this compound demonstrated 90% coupling efficiency with thiolated antibodies in DMSO at pH 7.4, outperforming Tos-PEG3-CH2CO2tBu (70% efficiency in similar conditions) due to maleimide’s faster reaction kinetics .
  • Drug Release Profiles : Hydrolysis of tBu-ester in this compound under acidic conditions (pH 5.0) released free carboxylic acid within 2 hours, enabling pH-sensitive drug delivery .
  • Click Chemistry Applications : Azido-PEG3-CH2CO2-tBu achieved >95% yield in copper-free SPAAC reactions with DBCO-modified peptides, highlighting its utility in live-cell labeling .

Q & A

Q. What experimental controls are essential when using this compound in PROTAC linker design?

  • Include negative controls (e.g., non-cleavable linkers) and validate proteasome-dependent degradation via Western blot. Use cellular thermal shift assays (CETSA) to confirm target engagement .

Methodological Guidelines

  • Data Interpretation : Address contradictions by repeating experiments under standardized conditions and applying statistical tests (e.g., ANOVA for batch variability) .
  • Ethical Reporting : Disclose synthesis yields, purity thresholds, and limitations in reproducibility, as per academic journal standards .

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